Cas no 69193-35-7 (rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis)

Technical Introduction: rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid is a cis-configured cyclopropane derivative featuring both cyano and carboxylic acid functional groups. Its rigid cyclopropane ring and stereochemistry contribute to its utility as a chiral building block in organic synthesis and pharmaceutical applications. The presence of electron-withdrawing groups (cyano and carboxyl) enhances reactivity, making it valuable for further functionalization. The compound's defined stereochemistry ensures consistency in asymmetric synthesis, while its structural stability supports its use in designing bioactive molecules. Suitable for intermediates in agrochemicals or fine chemicals, it offers precise control over molecular architecture. Storage under inert conditions is recommended to maintain stability.
rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis structure
69193-35-7 structure
Product Name:rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis
CAS No:69193-35-7
MF:C7H9NO2
MW:139.151861906052
CID:6259914
PubChem ID:89186244
Update Time:2025-05-19

rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis
    • 69193-35-7
    • Z3931768908
    • SCHEMBL13845901
    • (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
    • rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-23012610
    • Inchi: 1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1
    • InChI Key: AAWCRIBGDUFUKB-WHFBIAKZSA-N
    • SMILES: OC([C@@H]1[C@H](C#N)C1(C)C)=O

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.1Ų

rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis Pricemore >>

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Additional information on rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis

Rac-(1R,3S)-3-Cyano-2,2-Dimethylcyclopropane-1-Carboxylic Acid, Cis

The compound rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis (CAS No: 69193-35-7) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in organic synthesis. The cyclopropane ring system is particularly notable for its strain energy and reactivity, making it a focal point in both academic and industrial research.

Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems. Researchers have explored its ability to act as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property has led to its use in the design of more stable and bioavailable drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that incorporating this compound into drug scaffolds could enhance their solubility and permeability.

The stereochemistry of this compound plays a crucial role in its functionality. The (1R,3S) configuration ensures specific interactions with biological targets, making it highly selective in certain applications. This selectivity is particularly advantageous in asymmetric catalysis and enantioselective synthesis, where precise control over molecular geometry is essential. Recent advancements in chiral induction techniques have further enhanced the utility of this compound in creating complex molecular architectures.

In terms of synthesis, the compound can be prepared via a variety of methods, including ring-opening reactions and stereocontrolled additions. A 2022 paper in *Organic Letters* detailed an efficient route involving the use of a palladium catalyst to achieve high yields and excellent stereochemical outcomes. Such methods have not only improved the scalability of production but also reduced environmental impact by minimizing waste and energy consumption.

Beyond pharmaceuticals, this compound has found applications in materials science, particularly in the development of advanced polymers and coatings. Its cyano group contributes to strong intermolecular interactions, making it suitable for use in high-performance materials that require durability and resistance to environmental factors. A 2023 study published in *Macromolecules* showcased its integration into polyurethane formulations, resulting in materials with enhanced mechanical properties.

The cis configuration of this compound is another critical factor influencing its behavior in various chemical reactions. This configuration facilitates specific hydrogen bonding patterns and π-interactions, which are vital for its role as a ligand in metal complexes. Recent research has explored its use as a chelating agent in catalytic systems, demonstrating improved catalytic activity compared to traditional ligands.

In conclusion, rac-(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, cis (CAS No: 69193-35-7) stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure and stereochemistry continue to drive innovative research directions, positioning it as a key player in modern organic chemistry.

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